molecular formula C12H15ClO2 B1347062 Benzoyl chloride, 4-(pentyloxy)- CAS No. 36823-84-4

Benzoyl chloride, 4-(pentyloxy)-

Cat. No.: B1347062
CAS No.: 36823-84-4
M. Wt: 226.7 g/mol
InChI Key: IBQDPNHVFRFCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

4-(Pentyloxy)benzoyl chloride is an organic compound with the molecular formula C₁₂H₁₅ClO₂ and a molecular weight of 226.7 grams per mole. The compound is registered under the Chemical Abstracts Service number 36823-84-4, which serves as its unique identifier in chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is named based on its benzoyl chloride core structure with a pentyloxy substituent at the para position of the benzene ring.

The compound exhibits several alternative names in chemical literature, reflecting different naming conventions and regional preferences. These include p-Pentyloxybenzoyl chloride, 4-n-Amyloxybenzoyl chloride, p-Pentoxybenzoyl chloride, and 4-Pentyloxybenzoyl chloride. The diversity in nomenclature stems from historical naming practices and the flexibility inherent in organic chemical naming systems. The IUPAC Standard InChI Key for this compound is IBQDPNHVFRFCFK-UHFFFAOYSA-N, providing a standardized digital identifier for computational chemistry applications.

The molecular structure consists of a benzene ring substituted with a pentyloxy group at the para position and an acyl chloride functional group. The pentyloxy substituent comprises a five-carbon alkyl chain attached to the benzene ring through an oxygen atom, creating an ether linkage. This structural arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and physical characteristics.

Property Value Source
Molecular Formula C₁₂H₁₅ClO₂
Molecular Weight 226.7 g/mol
CAS Registry Number 36823-84-4
MDL Number MFCD00041723
InChI Key IBQDPNHVFRFCFK-UHFFFAOYSA-N

Historical Context and Discovery

The development and characterization of 4-(pentyloxy)benzoyl chloride emerged from broader research initiatives in organic synthesis and materials science during the late 20th century. While specific discovery dates and original researchers are not extensively documented in available literature, the compound's synthesis and applications became prominent as part of systematic studies investigating alkoxy-substituted benzoyl chlorides for liquid crystal research.

The compound gained particular significance through research conducted by various crystallographic and materials science groups, notably in studies examining hydrogen-bonded co-crystals as liquid crystal precursors. Research published in crystallographic journals documented the use of related 4-(pentyloxy)benzoic acid derivatives in forming liquid crystalline materials, indicating the broader family of pentyloxy-substituted aromatic compounds had been under investigation for their unique physical properties.

The synthesis methodologies for 4-(pentyloxy)benzoyl chloride evolved from established protocols for preparing acyl chlorides from carboxylic acids. Traditional approaches involve the reaction of the corresponding 4-(pentyloxy)benzoic acid with chlorinating agents such as thionyl chloride or oxalyl chloride. These synthetic routes build upon fundamental organic chemistry principles established in the early to mid-20th century for converting carboxylic acids to their corresponding acid chlorides.

Documentation in chemical databases and supplier catalogs indicates that the compound became commercially available through specialized chemical suppliers, reflecting its utility in research applications. The availability through multiple international suppliers suggests sustained demand for the compound in academic and industrial research settings.

Significance in Organic Chemistry and Materials Science

4-(Pentyloxy)benzoyl chloride holds considerable importance in organic chemistry as a versatile synthetic intermediate and building block. The compound's dual functionality, featuring both an acyl chloride group and an alkoxy substituent, enables diverse chemical transformations and makes it valuable for constructing complex molecular architectures. The acyl chloride moiety serves as an excellent electrophilic center for nucleophilic acyl substitution reactions, while the pentyloxy group provides specific electronic and steric influences on the benzene ring.

In materials science applications, the compound has demonstrated particular significance in the preparation of liquid crystalline materials. Research has shown that derivatives of 4-(pentyloxy)benzoic acid, including the corresponding acid chloride, can form hydrogen-bonded co-crystals that exhibit thermotropic liquid crystallinity. These materials represent important advances in understanding structure-property relationships in liquid crystalline systems and have potential applications in display technologies and other advanced materials.

The compound's role in synthetic organic chemistry extends to its use as a precursor for various functionalized aromatic compounds. The pentyloxy substituent imparts specific lipophilic characteristics to derived products, influencing their solubility, molecular packing, and physical properties. This makes the compound valuable for medicinal chemistry applications where controlled lipophilicity is desired, as well as in materials applications requiring specific hydrophobic characteristics.

Research applications have also explored the compound's utility in preparing specialized polymeric materials and advanced organic semiconductors. The alkoxy substitution pattern can influence electronic properties of conjugated systems, making such compounds useful in organic electronics research. The controlled chain length of the pentyloxy group provides a balance between processability and electronic properties that is often sought in materials design.

Physical Property Value Units Source
Physical State at 20°C Liquid -
Boiling Point 160 °C (6 mmHg)
Boiling Point (Alternative) 198-200 °C (30 mmHg)
Density 1.087 g/cm³
Refractive Index 1.5430 -
Refractive Index Range 1.542-1.544 -
Flash Point >110 °C

The compound's significance in contemporary chemical research continues to grow as new applications are discovered and existing methodologies are refined. Its role as a building block in complex synthesis schemes, combined with its utility in materials science applications, positions 4-(pentyloxy)benzoyl chloride as an important compound in modern organic chemistry and materials research. The ongoing development of new synthetic methodologies and applications ensures that this compound will remain relevant in advancing chemical science and technology.

Properties

IUPAC Name

4-pentoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQDPNHVFRFCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068002
Record name Benzoyl chloride, 4-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36823-84-4
Record name 4-Pentyloxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36823-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Pentoxybenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Pentoxybenzoyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoyl chloride, 4-(pentyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 4-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-pentyloxybenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-PENTOXYBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7106R4S2OR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Benzoyl chloride, 4-(pentyloxy)-, also known as p-pentyloxybenzoyl chloride, is a chemical compound with the formula C12_{12}H15_{15}ClO2_2. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Weight: 226.699 g/mol
  • CAS Registry Number: 36823-84-4
  • IUPAC Name: 4-(Pentyloxy)benzoyl chloride

Biological Activity Overview

The biological activity of benzoyl chloride derivatives, including 4-(pentyloxy)-, has been explored in various studies. The compound exhibits several activities that can be categorized into:

  • Antimicrobial Activity
  • Cytotoxicity
  • Carcinogenic Potential

Antimicrobial Activity

Research indicates that benzoyl chloride derivatives can possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. A study highlighted the synthesis of benzoyl chloride derivatives that were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance antimicrobial efficacy.

Cytotoxicity

Cytotoxicity studies have been conducted to evaluate the effects of benzoyl chloride derivatives on different cell lines. The compound's ability to induce cell death has been assessed using assays like MTT and LDH release. For example, a related study found that certain benzoyl chloride derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

Carcinogenic Potential

The carcinogenic potential of benzoyl chloride and its derivatives has been a subject of investigation. The International Agency for Research on Cancer (IARC) has reported increased incidences of tumors in animal studies when exposed to benzoyl chloride vapors. Specifically, respiratory tract cancers and skin tumors were noted among subjects exposed to high concentrations over extended periods .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Staphylococcus aureus; varying inhibition levels
CytotoxicityInduced significant cell death in cancer cell lines
CarcinogenicityIncreased tumor incidence in animal studies; linked to prolonged exposure

Case Study: Antimicrobial Efficacy

In a comparative study involving various benzoyl chloride derivatives, it was found that the introduction of long-chain alkoxy groups, such as pentyloxy, enhanced the antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that hydrophobic interactions play a crucial role in the compound's efficacy.

The mechanism by which benzoyl chloride, 4-(pentyloxy)- exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition: Compounds may inhibit specific enzymes crucial for microbial growth.
  • Cell Membrane Disruption: The hydrophobic nature of the pentyloxy group may facilitate penetration into microbial membranes.
  • DNA Interaction: Some studies suggest potential interactions with DNA, leading to cytotoxic effects.

Scientific Research Applications

Scientific Research Applications

Separation Science:

  • HPLC Analysis: Benzoyl chloride, 4-(pentyloxy)- can be analyzed using reverse phase (RP) HPLC methods under simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid . Columns with smaller 3 µm particles are available for fast UPLC applications . This HPLC method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
  • Newcrom Columns: Newcrom columns, particularly Newcrom R1, are used in the separation process . Newcrom R1 is a reverse-phase column with low silanol activity . Other Newcrom columns like A, AH, B, and BH are mixed-mode columns with either positive or negative ion-pairing groups attached to either short (25 Å) or long (100 Å) ligand chains .

Organic Synthesis:

  • Preparation of 4-Fluorobenzoyl Chloride: 4-fluorobenzoyl chloride, an important intermediate for fine chemical products such as synthetic medicine and agricultural chemicals, can be prepared using a method involving the chlorination of 4-fluorotoluene under ultraviolet lamp irradiation at 70-85°C to produce 4-fluorotrichlorotoluene, followed by hydrolysis in the presence of ferric trichloride and zinc chloride as a composite catalyst .
  • Synthesis of (S)-tembamide: Benzoyl chloride is used in the synthesis of (S)-tembamide, involving a four-step chemoenzymatic process, with benzoyl chloride added to an alkaline reaction mixture to yield the final product .
  • Acylation Reactions: Benzoyl chloride can be used to prepare compounds via acylation. For example, it is used to introduce a benzoyl group (C7H5OC_7H_5O) into piperazine to form benzoylpiperazine .

Table of Applications

ApplicationDescription
HPLC AnalysisUsed in reverse phase HPLC with acetonitrile, water, and phosphoric acid mobile phase.
Intermediate in SynthesisEmployed in the preparation of fine chemicals, pharmaceuticals, and agricultural compounds.
Synthesis of (S)-tembamideUsed directly in alkaline reaction mixture to produce (S)-tembamide.
Acylation ReactionsUsed to introduce a benzoyl group into organic molecules.

Comparison with Similar Compounds

4-Methoxybenzoyl Chloride (CAS 100-07-2)

  • Formula : C₈H₇ClO₂
  • Molecular weight : 170.593 g/mol .
  • Key properties: Boiling point: Not explicitly listed in evidence, but typically ~245°C at atmospheric pressure. Thermodynamic ΔfH°gas = -62.6 ± 1.2 kcal/mol . Reactivity: Electron-donating methoxy group enhances electrophilic substitution but may reduce acyl chloride reactivity compared to 4-pentyloxy due to smaller steric bulk.

Comparison :

  • The pentyloxy substituent introduces greater steric hindrance and lipophilicity compared to the smaller methoxy group. This difference impacts solubility in polar solvents and reaction kinetics in nucleophilic acyl substitutions .

4-Chloromethylbenzoyl Chloride (CAS 7311-64-0)

  • Formula : C₈H₆Cl₂O
  • Molecular weight : 189.04 g/mol .
  • Key properties :
    • Reactive sites: Contains both an acyl chloride and a chloromethyl group, enabling dual functionalization.

Comparison :

  • Unlike 4-(pentyloxy)-, this compound has a chloromethyl group, which is highly reactive in alkylation reactions. The presence of two electrophilic centers (Cl in COCl and CH₂Cl) broadens its synthetic utility compared to mono-functionalized benzoyl chlorides .

4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl Chloride

  • Formula : C₁₄H₉Cl₂FO₂
  • Molecular weight : 299.122 g/mol .
  • Key properties :
    • Complex substituent: Combines chloro, fluoro, and benzyloxy groups, enhancing electronic diversity.

Comparison :

  • The fluorine and chlorine atoms introduce strong electron-withdrawing effects, contrasting with the electron-donating pentyloxy group. This electronic disparity influences reactivity in aromatic substitution and coupling reactions .

Comparison :

  • Nitro substituents deactivate the benzene ring more significantly than alkoxy groups, reducing reactivity in Friedel-Crafts reactions. However, nitro groups are advantageous in directing regioselective substitutions .

Data Table: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituent Effects
4-(Pentyloxy)benzoyl chloride C₁₂H₁₅ClO₂ 226.70 160 (6 mmHg) 1.087 Electron-donating, steric bulk
4-Methoxybenzoyl chloride C₈H₇ClO₂ 170.59 ~245 (1 atm) N/A Electron-donating, low steric hindrance
4-Chloromethylbenzoyl chloride C₈H₆Cl₂O 189.04 N/A N/A Dual electrophilic sites
4-Nitrobenzoyl chloride C₇H₄ClNO₃ 185.57 N/A N/A Electron-withdrawing, meta-directing

Nucleophilic Acyl Substitution

  • 4-(Pentyloxy)benzoyl chloride reacts with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. The pentyloxy group’s steric bulk may slow reactions compared to smaller substituents like methoxy .
  • 4-Methoxybenzoyl chloride is widely used in pharmaceutical synthesis (e.g., dopamine receptor ligands) due to its balance of reactivity and stability .

Electrophilic Aromatic Substitution

  • Electron-donating groups (e.g., pentyloxy, methoxy) activate the benzene ring toward electrophiles, directing incoming groups to ortho/para positions. In contrast, electron-withdrawing groups (e.g., nitro) deactivate the ring .

Q & A

Q. What are the standard synthetic routes for preparing 4-(pentyloxy)benzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: 4-(Pentyloxy)benzoyl chloride is typically synthesized via acylation of 4-(pentyloxy)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A common protocol involves refluxing the benzoic acid derivative with excess SOCl₂ under anhydrous conditions, followed by vacuum distillation to isolate the product .

  • Key Variables:

    VariableOptimal ConditionImpact on Yield
    SolventToluene or dry benzeneMinimizes hydrolysis
    Temperature70–80°C (reflux)Accelerates reaction
    Molar Ratio1:3 (acid:SOCl₂)Ensures complete conversion
    • Contradictions: Some protocols recommend catalytic dimethylformamide (DMF) to enhance reactivity, but this may increase side products if moisture is present .

Q. How is 4-(pentyloxy)benzoyl chloride characterized to confirm purity and structure?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: ¹H NMR (δ ~8.0 ppm for aromatic protons, δ ~4.0 ppm for pentyloxy –OCH₂– group) and ¹³C NMR (carbonyl C=O at ~165 ppm) .
    • IR Spectroscopy: Strong absorption at ~1770 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether linkage) .
    • Mass Spectrometry: Molecular ion peak at m/z 226.6 (C₁₂H₁₅ClO₂⁺) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using a reverse-phase C18 column to detect residual acid or hydrolysis products .

Q. What precautions are critical when handling 4-(pentyloxy)benzoyl chloride in aqueous environments?

Methodological Answer:

  • Hazards: Reacts violently with water, releasing HCl gas. Use anhydrous solvents (e.g., THF, dichloromethane) and inert atmospheres (N₂/Ar) .
  • Safety Protocol:
    • Store in sealed, moisture-resistant containers at 2–8°C .
    • Neutralize spills with dry sodium bicarbonate before aqueous cleanup .

Advanced Research Questions

Q. How does the pentyloxy substituent influence the electrophilicity of the acyl chloride group in Friedel-Crafts reactions?

Methodological Answer: The electron-donating pentyloxy group (–O–C₅H₁₁) reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This necessitates stronger Lewis acid catalysts (e.g., AlCl₃ in excess) and extended reaction times for acylation of aromatic substrates. Comparative kinetic studies show a ~40% decrease in reaction rate relative to benzoyl chloride .

Q. What strategies mitigate decomposition during long-term storage of 4-(pentyloxy)benzoyl chloride?

Methodological Answer:

  • Stability Challenges: Hydrolysis to 4-(pentyloxy)benzoic acid occurs at >1% per month under ambient conditions .

  • Stabilization Methods:

    MethodEfficiency (%)Reference
    Molecular sieves (3Å)99% purity retention (6 months)
    Storage under argon98% purity retention (6 months)
    • Contradictions: While some studies recommend antioxidants (e.g., BHT), these may introduce impurities in downstream reactions .

Q. How is 4-(pentyloxy)benzoyl chloride utilized in synthesizing photoactive liquid crystals?

Methodological Answer: The compound serves as a key intermediate for synthesizing mesogenic esters via reaction with phenolic derivatives. For example:

  • Reaction Protocol:
    • React 4-(pentyloxy)benzoyl chloride with 4-hydroxybiphenyl in dry pyridine.
    • Isolate the ester product (e.g., 4-(pentyloxy)benzoyloxybiphenyl) via column chromatography (hexane:ethyl acetate = 9:1).
  • Applications: The resulting esters exhibit nematic mesophases with transition temperatures ~120–150°C, suitable for optoelectronic devices .

Q. What computational methods predict the reactivity of 4-(pentyloxy)benzoyl chloride with nucleophiles?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the reaction pathway:

  • Nucleophilic Attack: The LUMO energy of the acyl chloride (–8.2 eV) predicts higher reactivity toward amines (e.g., aniline) than alcohols .
  • Transition State Analysis: Energy barriers for hydrolysis are ~25 kcal/mol higher than for benzoyl chloride due to steric hindrance from the pentyloxy group .

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies: Some protocols report 85–90% yields with SOCl₂ , while others note 70–75% for bulkier derivatives like 4-(pentyloxy)benzoyl chloride. This is attributed to steric effects slowing down the reaction .
  • Catalyst Efficiency: AlCl₃ is preferred in Friedel-Crafts reactions, but FeCl₃ may offer comparable efficiency with reduced side reactions in certain substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.